Ethyl nitro(trimethylsilyl)carbamate
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Overview
Description
Ethyl nitro(trimethylsilyl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are widely used in various fields, including medicinal chemistry, agriculture, and industrial applications. The unique structure of this compound, which includes both nitro and trimethylsilyl groups, makes it a compound of interest for various synthetic and research purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl nitro(trimethylsilyl)carbamate can be synthesized through several methods. One common approach involves the reaction of ethyl carbamate with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions and results in the formation of this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl nitro(trimethylsilyl)carbamate undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form different nitrogen-containing compounds.
Reduction: Reduction of the nitro group can lead to the formation of amines.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like alcohols, amines, and thiols can be used to replace the
Properties
CAS No. |
62261-07-8 |
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Molecular Formula |
C6H14N2O4Si |
Molecular Weight |
206.27 g/mol |
IUPAC Name |
ethyl N-nitro-N-trimethylsilylcarbamate |
InChI |
InChI=1S/C6H14N2O4Si/c1-5-12-6(9)7(8(10)11)13(2,3)4/h5H2,1-4H3 |
InChI Key |
MEWPRCFFHFUZBJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N([N+](=O)[O-])[Si](C)(C)C |
Origin of Product |
United States |
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